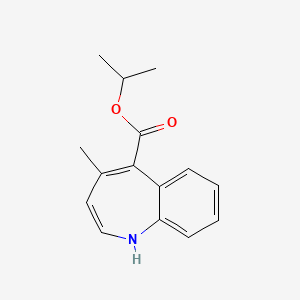
Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzazepines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate typically involves the following steps:
Formation of the Benzazepine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenylacetic acids and amines.
Esterification: The carboxyl group on the benzazepine ring is esterified using isopropanol in the presence of an acid catalyst to form the propan-2-yl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate: Known for its unique ester group and potential biological activities.
4-Methyl-1H-1-benzazepine-5-carboxylic acid: Lacks the ester group, which may affect its biological properties.
Propan-2-yl 1H-1-benzazepine-5-carboxylate: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific ester and methyl groups, which confer distinct chemical and biological properties compared to other benzazepine derivatives.
Properties
CAS No. |
830324-05-5 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
propan-2-yl 4-methyl-1H-1-benzazepine-5-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-10(2)18-15(17)14-11(3)8-9-16-13-7-5-4-6-12(13)14/h4-10,16H,1-3H3 |
InChI Key |
ARFUJDHSYNYSQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2NC=C1)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
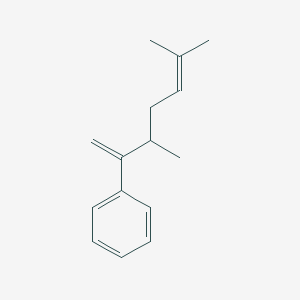
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)


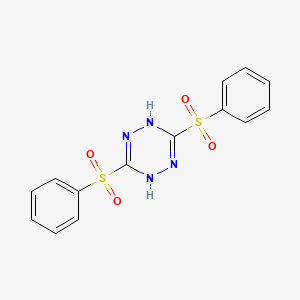
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)

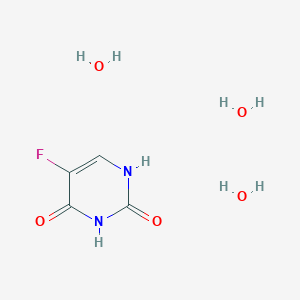
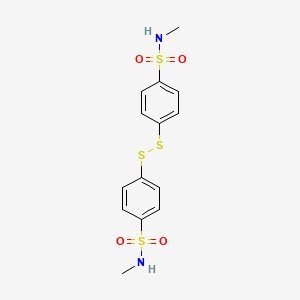
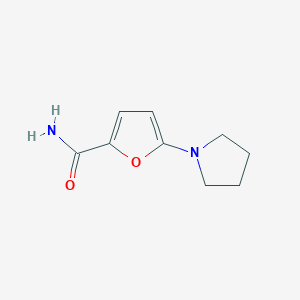
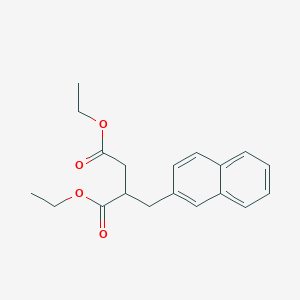
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
